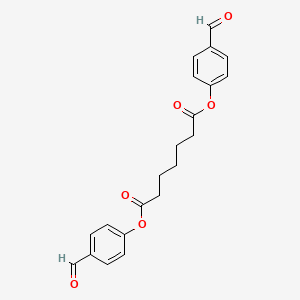
Bis(4-formylphenyl) heptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-formylphenyl) heptanedioate is an organic compound characterized by the presence of two formyl groups attached to phenyl rings, which are further connected by a heptanedioate (adipate) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-formylphenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Bis(4-carboxyphenyl) heptanedioate.
Reduction: Bis(4-hydroxymethylphenyl) heptanedioate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Bis(4-formylphenyl) heptanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymeric materials.
Biology: The compound can be used in the design of biologically active molecules and as a linker in drug conjugates.
Industry: Utilized in the production of advanced materials with specific optoelectronic properties, such as sensors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of Bis(4-formylphenyl) heptanedioate largely depends on its application. In the context of materials science, the compound’s ability to form stable ester bonds and participate in polymerization reactions is crucial. The formyl groups can interact with various nucleophiles, facilitating the formation of complex structures. In biological systems, the formyl groups can undergo reactions with amines, leading to the formation of Schiff bases, which are important in drug design and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(4-formylphenyl)-2,5-bis((4-aminophenyl)ethynyl)benzene (BFBAEB)
- 1,6-Bis(4-formylphenyl)-3,8-bis((4-aminophenyl)ethynyl)pyrene (BFBAEPy)
Comparison: Bis(4-formylphenyl) heptanedioate is unique due to its heptanedioate linker, which provides flexibility and a specific spatial arrangement of the formyl groups. In contrast, compounds like BFBAEB and BFBAEPy have rigid aromatic linkers, leading to different structural and electronic properties. The choice of linker and functional groups in these compounds allows for tailored applications in various fields, highlighting the versatility of this compound in comparison to its analogs.
Eigenschaften
CAS-Nummer |
113380-54-4 |
|---|---|
Molekularformel |
C21H20O6 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
bis(4-formylphenyl) heptanedioate |
InChI |
InChI=1S/C21H20O6/c22-14-16-6-10-18(11-7-16)26-20(24)4-2-1-3-5-21(25)27-19-12-8-17(15-23)9-13-19/h6-15H,1-5H2 |
InChI-Schlüssel |
DQAMRWBFIWELFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


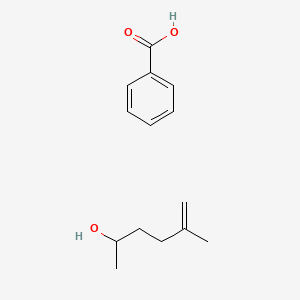
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
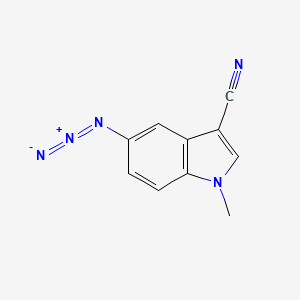
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
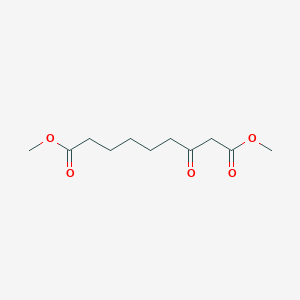
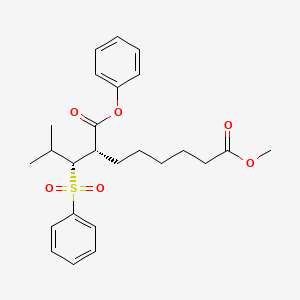
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)

